Temsavir

Catalog No.
S548947
CAS No.
701213-36-7
M.F
C24H23N7O4
M. Wt
473.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Temsavir

CAS Number

701213-36-7

Product Name

Temsavir

IUPAC Name

1-(4-benzoylpiperazin-1-yl)-2-[4-methoxy-7-(3-methyl-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl]ethane-1,2-dione

Molecular Formula

C24H23N7O4

Molecular Weight

473.5 g/mol

InChI

InChI=1S/C24H23N7O4/c1-15-27-14-31(28-15)22-20-19(18(35-2)13-26-22)17(12-25-20)21(32)24(34)30-10-8-29(9-11-30)23(33)16-6-4-3-5-7-16/h3-7,12-14,25H,8-11H2,1-2H3

InChI Key

QRPZBKAMSFHVRW-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

BMS626529; BMS 626529; BMS-626529; Temsavir

Canonical SMILES

CC1=NN(C=N1)C2=NC=C(C3=C2NC=C3C(=O)C(=O)N4CCN(CC4)C(=O)C5=CC=CC=C5)OC

The exact mass of the compound Temsavir is 473.18115 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Temsavir (CAS 701213-36-7), also known as BMS-626529, is a highly potent, first-in-class small-molecule HIV-1 attachment inhibitor that binds directly to the viral envelope glycoprotein gp120[1]. Unlike its phosphonooxymethyl prodrug, fostemsavir, temsavir is the active moiety responsible for preventing the CD4-induced conformational changes required for viral entry [2]. For laboratory procurement, temsavir is the mandatory choice for in vitro biochemical and cell-based assays because it does not require enzymatic cleavage to exert its inhibitory effect [2]. However, due to its inherently low aqueous solubility and high lipophilicity, researchers must utilize appropriate organic solvents (such as DMSO) for stock solution preparation, making its handling distinct from the highly water-soluble prodrug formulations used in in vivo dosing models [1].

Substituting temsavir with its prodrug fostemsavir or earlier-generation attachment inhibitors like BMS-488043 will result in assay failure or significantly skewed data in in vitro settings[1]. Fostemsavir is biochemically inactive until hydrolyzed by alkaline phosphatase at the epithelial gut surface; thus, applying it directly to cell cultures or purified gp120 binding assays yields false-negative results[2]. Furthermore, replacing temsavir with predecessor molecules (BMS-488043) introduces a ~10-fold reduction in antiviral potency and narrower subtype coverage [1]. Consequently, precise procurement of the temsavir active moiety is critical for structural biology, direct binding kinetics, and in vitro virology panels[2].

In Vitro Biochemical Activity and Cleavage Independence

Temsavir binds directly to the non-ligand bound HIV-1 gp120 subunit with high affinity, demonstrating IC50 values of 0.34 nM to 2.26 nM across various subtypes . In contrast, the prodrug fostemsavir (BMS-663068) lacks significant biochemical or antiviral activity in vitro because it requires in vivo hydrolysis by alkaline phosphatase to release the active temsavir moiety[1].

Evidence DimensionIn vitro gp120 binding and antiviral activity
Target Compound DataTemsavir (Active directly; IC50 = 0.34 - 2.26 nM for subtypes A, B, C)
Comparator Or BaselineFostemsavir (Inactive in vitro without enzymatic cleavage)
Quantified DifferenceAbsolute requirement of enzymatic activation for the comparator
ConditionsIn vitro cell culture and purified gp120 ELISA binding assays

Buyers conducting in vitro virology or structural biology assays must procure temsavir, as the prodrug will fail to bind the target without metabolic activation.

Aqueous Solubility and Stock Solution Formulation

Temsavir exhibits poor aqueous solubility (<0.017 mg/mL under equilibrium conditions), which historically limited its in vivo exposure and necessitated the development of its prodrug [1]. Fostemsavir, the tromethamine salt prodrug, achieves high aqueous solubility (>250 mg/mL at pH < 4) [2]. Consequently, laboratory preparation of temsavir requires organic solvents like DMSO (soluble up to ~125 mg/mL) or specialized lipid/PEG formulations for proper dissolution [1].

Evidence DimensionAqueous solubility
Target Compound DataTemsavir (<0.017 mg/mL in water)
Comparator Or BaselineFostemsavir (>250 mg/mL at acidic pH)
Quantified Difference>14,000-fold difference in aqueous solubility
ConditionsEquilibrium solubility testing in aqueous media

Dictates solvent procurement and handling protocols; researchers must use DMSO or co-solvents for temsavir, whereas fostemsavir is selected for high-concentration aqueous dosing.

Antiviral Potency vs. Predecessor Compounds

Through structural optimization (incorporating a 3-methyl-1,2,4-triazole at the C7 position of the azaindole core), temsavir achieves an overall ~10-fold improvement in antiviral potency compared to its predecessor, BMS-488043 [1]. Temsavir demonstrates half-maximal effective concentration (EC50) values of <10 nM against the vast majority of viral isolates, making it a significantly more robust baseline inhibitor for attachment assays [1].

Evidence DimensionIn vitro antiviral potency (EC50)
Target Compound DataTemsavir (BMS-626529) (EC50 < 10 nM for most isolates)
Comparator Or BaselineBMS-488043 (~10-fold lower potency overall)
Quantified Difference~10-fold improvement in antiviral potency
ConditionsIn vitro viral replication assays against diverse HIV-1 clinical isolates

Procuring temsavir rather than earlier-generation analogs ensures maximum assay sensitivity and broader coverage of clinical isolates in screening panels.

Broad-Spectrum Efficacy Independent of Viral Tropism

Unlike coreceptor antagonists such as maraviroc, which are strictly limited to CCR5-tropic viral strains, temsavir's mechanism of action—binding directly to the gp120 subunit—renders its antiviral activity independent of viral tropism [1]. Temsavir effectively inhibits CCR5-tropic, CXCR4-tropic, and dual-tropic HIV-1 strains, providing a universal attachment inhibition baseline for mixed or unknown viral populations [1].

Evidence DimensionViral tropism coverage
Target Compound DataTemsavir (Active against CCR5, CXCR4, and dual-tropic strains)
Comparator Or BaselineMaraviroc / CCR5 Antagonists (Active ONLY against CCR5-tropic strains)
Quantified DifferenceComplete coverage of CXCR4 and dual-tropic strains vs. 0% coverage by CCR5 antagonists
ConditionsIn vitro infectivity assays using diverse tropism clinical isolates

Essential for laboratories working with diverse, uncharacterized, or multi-tropic viral panels where coreceptor-specific entry inhibitors would yield false negatives.

In Vitro HIV-1 Entry and Structural Biology Assays

Temsavir is the required compound for direct gp120 binding studies, X-ray crystallography, and cryo-EM structural determinations of the Env complex, as it does not require the enzymatic cleavage that fostemsavir needs to become active [1].

High-Throughput Antiviral Screening Panels

Due to its sub-nanomolar potency and tropism-independent mechanism, temsavir serves as the ideal positive control or benchmark attachment inhibitor in screening assays evaluating novel entry inhibitors across diverse clinical isolates [2].

ADCC and Immunomodulation Studies

Temsavir is utilized in immunological assays to study the prevention of gp120 shedding and the subsequent protection of uninfected bystander CD4+ T cells from antibody-dependent cellular cytotoxicity (ADCC) and cytokine bursts [3].

Preclinical Pharmacokinetic and Formulation Development

As a highly lipophilic, poorly water-soluble active pharmaceutical ingredient (API), temsavir is used as a model compound in the development of novel drug delivery systems, co-solvents, and prodrug strategies aimed at overcoming dissolution-rate-limited absorption [4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

473.18115224 Da

Monoisotopic Mass

473.18115224 Da

Heavy Atom Count

35

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4B6J53W8N3

Other CAS

701213-36-7

Wikipedia

Temsavir

Dates

Last modified: 08-15-2023
1: Zhou N, Nowicka-Sans B, McAuliffe B, Ray N, Eggers B, Fang H, Fan L, Healy M, Langley DR, Hwang C, Lataillade M, Hanna GJ, Krystal M. Genotypic correlates of susceptibility to HIV-1 attachment inhibitor BMS-626529, the active agent of the prodrug BMS-663068. J Antimicrob Chemother. 2014 Mar;69(3):573-81. doi: 10.1093/jac/dkt412. Epub 2013 Oct 14. PubMed PMID: 24128669.
2: Li Z, Zhou N, Sun Y, Ray N, Lataillade M, Hanna GJ, Krystal M. Activity of the HIV-1 attachment inhibitor BMS-626529, the active component of the prodrug BMS-663068, against CD4-independent viruses and HIV-1 envelopes resistant to other entry inhibitors. Antimicrob Agents Chemother. 2013 Sep;57(9):4172-80. doi: 10.1128/AAC.00513-13. Epub 2013 Jun 17. PubMed PMID: 23774428; PubMed Central PMCID: PMC3754311.
3: Brown J, Chien C, Timmins P, Dennis A, Doll W, Sandefer E, Page R, Nettles RE, Zhu L, Grasela D. Compartmental absorption modeling and site of absorption studies to determine feasibility of an extended-release formulation of an HIV-1 attachment inhibitor phosphate ester prodrug. J Pharm Sci. 2013 Jun;102(6):1742-51. doi: 10.1002/jps.23476. Epub 2013 Apr 5. PubMed PMID: 23681563.
4: Ray N, Hwang C, Healy MD, Whitcomb J, Lataillade M, Wind-Rotolo M, Krystal M, Hanna GJ. Prediction of virological response and assessment of resistance emergence to the HIV-1 attachment inhibitor BMS-626529 during 8-day monotherapy with its prodrug BMS-663068. J Acquir Immune Defic Syndr. 2013 Sep 1;64(1):7-15. doi: 10.1097/QAI.0b013e31829726f3. PubMed PMID: 23614999.
5: Soulié C, Lambert-Niclot S, Fofana DB, Fourati S, Ait-Arkoub Z, Sayon S, Simon A, Katlama C, Calvez V, Marcelin AG. Frequency of amino acid changes associated with resistance to attachment inhibitor BMS-626529 in R5- and X4-tropic HIV-1 subtype B. J Antimicrob Chemother. 2013 Jun;68(6):1243-5. doi: 10.1093/jac/dkt018. Epub 2013 Feb 8. PubMed PMID: 23396856.
6: Nettles RE, Schürmann D, Zhu L, Stonier M, Huang SP, Chang I, Chien C, Krystal M, Wind-Rotolo M, Ray N, Hanna GJ, Bertz R, Grasela D. Pharmacodynamics, safety, and pharmacokinetics of BMS-663068, an oral HIV-1 attachment inhibitor in HIV-1-infected subjects. J Infect Dis. 2012 Oct 1;206(7):1002-11. doi: 10.1093/infdis/jis432. Epub 2012 Aug 14. PubMed PMID: 22896665.
7: Nowicka-Sans B, Gong YF, McAuliffe B, Dicker I, Ho HT, Zhou N, Eggers B, Lin PF, Ray N, Wind-Rotolo M, Zhu L, Majumdar A, Stock D, Lataillade M, Hanna GJ, Matiskella JD, Ueda Y, Wang T, Kadow JF, Meanwell NA, Krystal M. In vitro antiviral characteristics of HIV-1 attachment inhibitor BMS-626529, the active component of the prodrug BMS-663068. Antimicrob Agents Chemother. 2012 Jul;56(7):3498-507. doi: 10.1128/AAC.00426-12. Epub 2012 Apr 30. PubMed PMID: 22547625; PubMed Central PMCID: PMC3393465.
8: Charpentier C, Larrouy L, Visseaux B, Landman R, Levittas M, Storto A, Damond F, Yazdanpanah Y, Yeni P, Brun-Vézinet F, Descamps D. Prevalence of subtype-related polymorphisms associated with in vitro resistance to attachment inhibitor BMS-626529 in HIV-1 'non-B'-infected patients. J Antimicrob Chemother. 2012 Jun;67(6):1459-61. doi: 10.1093/jac/dks067. Epub 2012 Mar 1. PubMed PMID: 22382470

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